6-Ethyl-3-methoxychroman-4-one is a heterocyclic compound classified within the chromanone family. Chromanones are recognized for their diverse biological activities and are extensively utilized as building blocks in medicinal chemistry. This compound exhibits potential applications in various scientific fields, particularly in the development of therapeutic agents due to its unique structural characteristics and biological properties .
The synthesis of 6-Ethyl-3-methoxychroman-4-one can be achieved through several synthetic routes, primarily involving cyclization reactions of appropriate precursors. Common methods include:
Industrial production often utilizes optimized reaction conditions, including temperature control and reaction time, to maximize yield and purity. Continuous flow reactors are increasingly being used to enhance efficiency, coupled with advanced purification techniques such as chromatography to isolate the desired product effectively .
The molecular structure of 6-Ethyl-3-methoxychroman-4-one can be represented by its canonical SMILES notation: CCC1=CC2=C(C=C1)OCC(C2=O)OC. The compound features a chroman core with an ethyl group at position six and a methoxy group at position three.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 6-ethyl-3-methoxy-2,3-dihydrochromen-4-one |
| InChI | InChI=1S/C12H14O3/c1-3-8-4-5-10-9(6-8)12(13)11(14-2)7-15-10/h4-6,11H,3,7H2,1-2H3 |
| InChI Key | IHPSWNGHCDROAS-UHFFFAOYSA-N |
6-Ethyl-3-methoxychroman-4-one participates in various chemical reactions, including:
The reactivity of this compound can be attributed to its electrophilic nature, particularly at the carbonyl group, which makes it susceptible to nucleophilic attack and subsequent transformations .
The mechanism of action for 6-Ethyl-3-methoxychroman-4-one involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that are crucial for various metabolic pathways, leading to its observed biological effects such as anticancer activity and antioxidant properties. The precise mechanisms remain an area of active research, focusing on elucidating its interactions at the molecular level .
The physical properties of 6-Ethyl-3-methoxychroman-4-one include:
Relevant chemical properties include:
These properties make it suitable for various applications in both laboratory settings and industrial processes .
6-Ethyl-3-methoxychroman-4-one has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2